2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide
CAS No.: 384860-52-0
Cat. No.: VC18521701
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384860-52-0 |
|---|---|
| Molecular Formula | C10H11N5O |
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 2-amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide |
| Standard InChI | InChI=1S/C10H11N5O/c11-4-6-8(10(16)15-13)5-2-1-3-7(5)14-9(6)12/h1-3,13H2,(H2,12,14)(H,15,16) |
| Standard InChI Key | SVRHXYNTVYYITC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)N=C(C(=C2C(=O)NN)C#N)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused bicyclic system comprising a pyridine ring condensed with a cyclopentane moiety. The pyridine ring is substituted at positions 2, 3, and 4 with amino (–NH), cyano (–CN), and carbohydrazide (–CONHNH) groups, respectively. This arrangement creates a planar, electron-deficient core capable of π-stacking interactions, while the cyclopentane ring introduces conformational rigidity.
Key structural parameters derived from computational modeling include:
-
Bond angle between N1–C2–C3:
-
Dihedral angle of the cyclopentane ring:
-
Partial charges on reactive sites:
-
Amino group:
-
Cyano group:
-
Physicochemical Properties
Experimental and calculated properties are summarized in Table 1.
Table 1. Physicochemical profile of 2-Amino-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbohydrazide
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 248–250°C (dec.) | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 1.87 | Computational Prediction |
| Aqueous Solubility | 3.2 mg/L at 25°C | Shake-Flask Method |
| pKa (Amino Group) | 6.9 ± 0.2 | Potentiometric Titration |
| Molar Refractivity | 58.7 cm/mol | Computational Modeling |
The low aqueous solubility (3.2 mg/L) suggests formulation challenges for biomedical applications, necessitating prodrug strategies or nanoencapsulation.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The compound is typically synthesized via a three-step sequence:
-
Cyclopenta[b]pyridine Core Formation:
Cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium methoxide (2.5 mol%) yields the 3-cyano intermediate. Reaction conditions (80°C, ethanol, 1 h) achieve 78% conversion efficiency . -
Amination at C2:
Nucleophilic substitution using hydrazine hydrate (3 eq.) in THF at 0–5°C introduces the amino group. Monitoring via thin-layer chromatography (TLC) shows completion within 45 min. -
Carbohydrazide Installation:
Reaction with ethyl chloroformate (1.2 eq.) followed by hydrazine hydrate (2 eq.) in dichloromethane affords the final product in 62% isolated yield after recrystallization from ethanol.
Mechanistic Insights
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
-
The cyclocondensation step proceeds via a Michael addition-cyclization mechanism with an activation energy () of 84.3 kJ/mol .
-
The amination exhibits second-order kinetics () with a transition state stabilized by intramolecular hydrogen bonding.
Table 2. Optimization of Reaction Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature (Cyclocondensation) | 80°C | ±15% yield per 5°C change |
| Solvent (Amination) | THF > DMF > EtOH | 62% vs 48% vs 35% |
| Molar Ratio (Hydrazine) | 3:1 | 62% yield at 3:1 vs 41% at 2:1 |
Pharmacological Activities
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models, related cyclopenta[b]pyridines show:
-
58% reduction in edema volume at 50 mg/kg (vs 72% for indomethacin).
-
Downregulation of COX-2 (67%) and TNF-α (59%) at the mRNA level.
Industrial and Materials Science Applications
| Compound | Inhibition Efficiency (%) | Temperature (°C) |
|---|---|---|
| CAPD-3 | 94 | 25 |
| 2-Amino derivative | 82 (estimated) | 25 |
| Benzotriazole | 88 | 25 |
Challenges and Future Directions
Synthetic Limitations
Current bottlenecks include:
Biological Characterization Needs
Priority research areas:
-
ADMET Profiling: Predictive models indicate high plasma protein binding (89%) but potential hepatotoxicity (LD = 320 mg/kg in rats).
-
Target Validation: CRISPR-Cas9 knockout studies needed to confirm kinase inhibition targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume